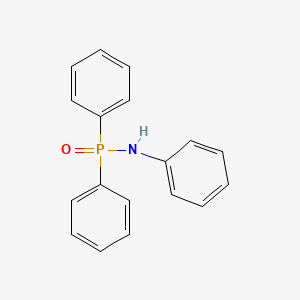

N,P,P-triphenylphosphinic amide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16NOP |

|---|---|

Molecular Weight |

293.3 g/mol |

IUPAC Name |

N-diphenylphosphorylaniline |

InChI |

InChI=1S/C18H16NOP/c20-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19-16-10-4-1-5-11-16/h1-15H,(H,19,20) |

InChI Key |

UAYBIIYJBOWVRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Structural Elucidation and Intermolecular Interactions of N,p,p Triphenylphosphinic Amide

Advanced Crystallographic Analysis

Crystallographic studies offer a definitive means of determining the solid-state structure of a molecule, providing precise bond lengths, bond angles, and insights into the packing of molecules within a crystal.

Single-crystal X-ray diffraction is a powerful analytical technique that has been utilized to determine the molecular structure of derivatives of N,P,P-triphenylphosphinic amide. For instance, the structure of N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide was determined using this method. researchgate.net The crystallographic data revealed an orthorhombic crystal system with the space group Pca2₁ researchgate.net.

Similarly, the crystal structure of P,P-Diphenyl-N-(1,1,2,2-tetraphenyl-1λ⁵-diphosphanylidene)phosphinous amide, a structural isomer, was also elucidated by single-crystal X-ray diffraction, confirming its molecular constitution and providing detailed geometric parameters. researchgate.net These studies involve growing suitable single crystals, which are then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision. mdpi.comsemanticscholar.orgnih.gov

Table 1: Crystallographic Data for N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic Amide researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₀H₂₀NOP |

| Formula Weight | 321.34 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 15.9713 (9) |

| b (Å) | 10.7495 (7) |

| c (Å) | 9.8286 (6) |

| V (ų) | 1687.41 (18) |

| Z | 4 |

| Temperature (K) | 100 |

X-ray diffraction studies on derivatives of this compound reveal a distorted tetrahedral geometry around the central phosphorus atom. umsl.eduumsl.edu In the case of N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide, the phosphorus atom is bonded to an oxygen atom, two phenyl groups, and a 3,5-dimethylaniline (B87155) group. umsl.eduumsl.edu The bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5°. Specifically, the N–P–C and C–P–C bond angles are smaller than ideal, while the O–P–C and O–P–N angles are larger. umsl.eduumsl.edu For example, in N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide, the N–P–C angles are 102.29 (12)° and 108.97 (12)°, the C–P–C angle is 107.14 (12)°, the O–P–C angles are 113.07 (12)° and 110.62 (12)°, and the O–P–N angle is 114.24 (13)°. researchgate.netumsl.edu This distortion is a common feature in such compounds and is influenced by the steric and electronic nature of the substituents.

The conformation of the molecule is further stabilized by weak intramolecular interactions, such as C–H···O hydrogen bonds. umsl.eduumsl.edu The spatial arrangement of the phenyl groups attached to the phosphorus atom can be influenced by the presence of other groups in the molecule, leading to specific conformations. nih.gov

Hydrogen bonding plays a crucial role in the solid-state assembly of phosphinic amides. In the crystal structure of N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide, molecules are linked by intermolecular N–H···O hydrogen bonds. umsl.eduumsl.edu These interactions involve the hydrogen atom of the amide group and the oxygen atom of the phosphoryl group of an adjacent molecule, creating chains that propagate along the umsl.edu crystallographic direction. researchgate.netumsl.edu

Table 2: Hydrogen Bond Geometry for N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic Amide researchgate.net

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N–H···O | 0.88 | 2.11 | 2.98 | 170 |

The intermolecular forces, primarily hydrogen bonding, direct the self-assembly of this compound derivatives into well-defined supramolecular structures. The crystal packing of N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide, for instance, is characterized by the formation of one-dimensional polymeric chains through N–H···O hydrogen bonds. researchgate.net These chains are then arranged in a specific manner to form the three-dimensional crystal lattice.

Spectroscopic Characterization for Structural Insights

While crystallography provides a static picture of the solid-state structure, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer valuable information about the structure and dynamics of molecules in solution.

¹H and ³¹P NMR spectroscopy are powerful tools for characterizing phosphinic amides. researchgate.net In chiral phosphinic amides, the protons of a CH₂ group or the carbons of two identical phenyl groups attached to the phosphorus can become diastereotopic. masterorganicchemistry.commasterorganicchemistry.com This means they are in chemically non-equivalent environments and will exhibit different chemical shifts in the NMR spectrum. youtube.com

For example, in chiral phosphinamides, the two phenyl groups bonded to the phosphorus atom can be diastereotopic, leading to separate signals in the ¹³C NMR spectrum. nih.gov The difference in their chemical environment arises from their spatial relationship to the chiral center in the molecule. nih.gov This diastereotopicity can be confirmed by observing distinct coupling constants. For instance, the diastereotopic ortho- and meta-carbon atoms of the phenyl rings may show different J-coupling values with the phosphorus atom. nih.gov

The magnitude of the coupling constants, such as ³J(P,H) and ¹J(P,C), provides valuable information about the geometry and conformation of the molecule. mdpi.comubc.calibretexts.org For instance, the ¹J(P,C) coupling constants in some diphenylphosphinic amides can be around 126-129 Hz. nih.gov Analysis of these coupling constants can help in assigning the signals in the NMR spectra and in understanding the through-bond and through-space interactions within the molecule. nih.gov Dynamic NMR studies at different temperatures can also provide insights into conformational changes and rotational barriers around the P-N bond. researchgate.net

Coordination Chemistry and Ligand Design with N,p,p Triphenylphosphinic Amide Scaffolds

Complexation with Transition Metals

The ability of phosphinic amide ligands to coordinate with a variety of transition metals has led to the development of a rich and diverse coordination chemistry. These ligands, characterized by a central phosphorus atom bonded to nitrogen and oxygen, can be systematically modified to influence the properties of the resulting metal complexes.

Phosphinic amide ligands exhibit a range of binding modes when complexed with transition metals. The specific coordination is influenced by factors such as the nature of the metal ion, the steric bulk of the substituents on the phosphorus and nitrogen atoms, and the reaction conditions.

Commonly observed binding modes for phosphinic amide ligands include:

Monodentate Coordination: The ligand can bind to the metal center through either the oxygen or the nitrogen atom of the amide functionality.

Bidentate Chelation: A prevalent coordination mode involves the formation of a stable chelate ring where both the oxygen and nitrogen atoms of the phosphinic amide group bind to the same metal center. This N,O-chelation is a recurring motif in the coordination chemistry of these ligands. For instance, a palladium(II) complex with a phosphinic amide ligand, [Pd(Ph₂P(O)CH₂NPh)₂], demonstrates this anionic N,O-chelate mode of coordination. researchgate.net

Bridging Coordination: In some instances, phosphinic amide ligands can bridge two metal centers, leading to the formation of polynuclear complexes.

The geometry around the phosphorus atom in phosphinic amides is typically a distorted tetrahedron. In a related compound, N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide, the P atom exhibits a distorted tetrahedral geometry, being attached to an oxygen atom, two phenyl groups, and a 3,5-dimethylaniline (B87155) group. nih.gov The bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5°, with some angles being smaller and others larger, reflecting the steric and electronic influences of the different substituents. nih.gov

The coordination geometry of the metal center is, in turn, dictated by the number of coordinated ligands and their binding modes. For example, complexes with divalent transition metal ions such as Ni²⁺, Cu²⁺, and Zn²⁺ can form octahedral species. acs.org In contrast, larger ions like Mn²⁺ may adopt a twisted trigonal antiprismatic geometry. acs.org The interplay between the ligand's inherent structure and the preferred coordination number of the metal ion ultimately determines the final geometry of the complex.

Table 1: Coordination Geometries of Transition Metal Complexes with Phosphinate Ligands

| Metal Ion | Coordination Geometry | Reference |

| Ni²⁺, Cu²⁺, Zn²⁺ | Octahedral | acs.org |

| Mn²⁺ | Twisted Trigonal Antiprismatic | acs.org |

| Co²⁺ | Both Octahedral and Twisted Trigonal Antiprismatic | acs.org |

The architecture of the phosphinic amide ligand plays a crucial role in defining the coordination environment around the metal center. By systematically varying the substituents on the phosphorus and nitrogen atoms, it is possible to fine-tune the steric and electronic properties of the ligand, which in turn influences the reactivity and stability of the resulting metal complex.

The steric bulk of the substituents can dictate the number of ligands that can coordinate to the metal center and can also influence the accessibility of the metal for substrate binding in catalytic applications. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands has been shown to enhance the rate of both oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions. nih.gov

The electronic properties of the ligand, governed by the electron-donating or electron-withdrawing nature of its substituents, directly impact the electron density at the metal center. This, in turn, affects the metal's reactivity and its ability to participate in catalytic cycles. The structural and electronic properties of ligands are principal determinants of the activity of transition-metal complexes in various catalytic reactions. researchgate.net

Phosphinic amide ligands are effective at stabilizing transition metal centers in various oxidation states. The chelation of the ligand to the metal through the N,O-donor set contributes significantly to the thermodynamic stability of the resulting complexes. This chelate effect is a common feature that enhances the stability of metal complexes.

The ability of these ligands to act as anionic donors through deprotonation of the amide nitrogen can further stabilize higher oxidation states of the metal. This is particularly relevant in catalytic cycles where the oxidation state of the metal changes. The formation of stable complexes with late divalent transition metal ions has been observed, with complexation occurring above a certain pH, indicating the involvement of the deprotonated ligand. acs.org

N,P,P-Triphenylphosphinic Amide as a Ligand Scaffold in Catalysis Research

The modular nature of phosphinic amide ligands makes them attractive scaffolds for the design of catalysts for a variety of organic transformations. The ability to introduce chirality and to tune the steric and electronic environment of the metal center are key features that drive their application in catalysis.

The development of P-chiral ligands, where the phosphorus atom is a stereogenic center, has been a significant area of research in asymmetric catalysis. nih.govnih.gov These ligands have demonstrated high enantioselectivity and catalytic activity in a range of transition-metal-catalyzed reactions. nih.govnih.gov

The design of P-chiral phosphinic amide ligands follows several key principles:

Stereogenic Phosphorus Center: The primary design element is the creation of a chiral environment directly at the phosphorus atom.

Conformational Rigidity: Ligands with a rigid backbone often lead to higher enantioselectivity by limiting the number of possible conformations of the catalyst-substrate complex.

Steric and Electronic Tuning: The substituents on the phosphorus and nitrogen atoms can be varied to optimize the steric hindrance and electronic properties of the ligand, thereby influencing the outcome of the catalytic reaction. The synthesis of rationally designed P-chiral phosphine ligands often utilizes phosphine-boranes as intermediates. nih.gov

While the direct application of P-chiral this compound in asymmetric catalysis is not extensively documented, the principles established for other P-chiral phosphine ligands provide a clear roadmap for the design of such catalysts. nih.govnih.gov

Metal complexes of phosphinic amides and related phosphine ligands have found application in a variety of metal-catalyzed transformations, including polymerization and cross-coupling reactions.

Polymerization: While specific examples utilizing this compound in polymerization are not prominent in the literature, related phosphinimine ligands have been employed in ethylene (B1197577) polymerization. For instance, aluminum complexes containing phosphinimine ligands have been shown to catalyze the polymerization of ethylene in the absence of transition metals when activated by an appropriate cocatalyst. google.com

Cross-Coupling Reactions: Palladium complexes of phosphinic amide ligands have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net A palladium(II) complex of a phosphinic amide, [Pd(Ph₂P(O)CH₂NPh)₂], was found to be an effective catalyst for the coupling of various aryl halides with phenylboronic acid, affording moderate to high yields of the corresponding biaryl products. researchgate.net This highlights the potential of phosphinic amide scaffolds in the development of efficient cross-coupling catalysts. The catalytic system promoted the reactions under mild conditions with excellent turnover numbers. researchgate.net

Furthermore, the broader class of phosphine ligands, which are structurally related to phosphinic amides, are widely used in cross-coupling reactions. Triphenylphosphine (B44618), a key component of this compound, is a common ligand in nickel-catalyzed cross-coupling reactions of aryl chlorides with arylboronic acids. nih.gov Novel indole-amide-based phosphine ligands have also been developed for sterically hindered Suzuki-Miyaura cross-coupling reactions, where the ligand coordinates to palladium in a κ²-P,O fashion. nih.gov

Table 2: Catalytic Applications of Phosphinic Amide and Related Ligands

| Ligand Type | Metal | Reaction | Key Findings | Reference |

| Phosphinic Amide | Palladium | Suzuki-Miyaura Cross-Coupling | Effective for coupling aryl halides with phenylboronic acid. | researchgate.net |

| Phosphinimine | Aluminum | Ethylene Polymerization | Catalyzes polymerization in the absence of transition metals. | google.com |

| Indole-Amide-Based Phosphine | Palladium | Suzuki-Miyaura Cross-Coupling | Efficient for sterically hindered substrates. | nih.gov |

| Triphenylphosphine | Nickel | Suzuki-Miyaura Cross-Coupling | Effective for coupling of deactivated aryl chlorides. | nih.gov |

Ligand Stability and Reactivity within Coordination Complexes

The stability and reactivity of ligands within coordination complexes are pivotal factors that dictate their potential applications, from catalysis to materials science. For complexes incorporating this compound, these characteristics are intrinsically linked to the nature of the metal center, the coordination environment, and the electronic and steric properties of the ligand itself. The interplay of the hard nitrogen and softer phosphorus donor atoms, along with the bulky phenyl substituents, gives rise to a unique reactivity profile.

Thermal and Chemical Stability

The chemical stability of this compound within a coordination sphere is notable. The amide functionality can be susceptible to hydrolysis, a reaction that is pH-dependent and can be catalyzed by both acids and bases researchgate.net. The rate of hydrolysis is also influenced by the steric hindrance around the carbonyl group researchgate.net. However, when coordinated to a metal center, the ligand's susceptibility to hydrolysis can be altered. The coordination can either activate or protect the amide bond from nucleophilic attack. For instance, studies on the hydrolysis of N-substituted amides have shown that the reaction proceeds via a nucleophilic substitution mechanism researchgate.net. In the context of a coordination complex, the accessibility of the amide group to water molecules and the electronic effect of the metal center on the P=O and N-H bonds would be critical factors in determining its hydrolytic stability.

Reactivity of Coordinated this compound

The reactivity of coordinated this compound is multifaceted, encompassing ligand substitution reactions, oxidation-reduction processes, and participation in catalytic cycles.

Ligand Substitution Reactions:

Ligand substitution at the metal center is a fundamental reaction in coordination chemistry. For complexes containing this compound, the lability of the ligand is influenced by the strength of the metal-ligand bonds and the steric crowding at the metal center. The presence of bulky phenyl groups can sterically hinder the approach of incoming ligands, potentially slowing down substitution reactions. The mechanism of substitution can be associative, dissociative, or an interchange process, depending on the metal ion, its oxidation state, and the solvent researchgate.net. In square planar complexes, such as those formed with Pd(II), ligand substitution is a common process and is often a key step in catalytic cycles researchgate.net.

Oxidation-Reduction Reactions:

The this compound ligand can be considered a "non-innocent" ligand, meaning it can actively participate in redox processes rather than being a passive spectator. The amide moiety, in conjunction with the phosphine oxide group, can potentially be oxidized or reduced, influencing the electron density at the metal center. This redox activity is crucial in catalytic reactions where the metal center cycles between different oxidation states.

Cyclic voltammetry studies of related platinum complexes with triphenylphosphine ligands show that the redox potentials are influenced by the nature of the ancillary ligands researchgate.net. For a complex with this compound, the electrochemical behavior would be expected to involve both the metal center and the ligand framework. The electron-donating or -withdrawing nature of the substituents on the phenyl rings could further modulate these redox properties.

Catalytic Activity:

Phosphinic amide ligands have demonstrated significant utility in catalysis, particularly in cross-coupling reactions. A palladium(II) complex of a phosphinic amide ligand has been successfully employed as a catalyst in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids researchgate.net. The catalytic cycle likely involves oxidative addition of the aryl halide to the Pd(II) center, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst. The this compound ligand, with its combination of a hard nitrogen and a soft phosphorus-like donor, can effectively stabilize the different oxidation states of the palladium catalyst throughout the cycle.

The efficiency of such catalytic systems is often dependent on the reaction conditions, including the base, solvent, and temperature. For instance, the catalytic activity of the aforementioned palladium phosphinic amide complex was optimized to achieve high yields of the coupled products under relatively mild conditions researchgate.net.

Below is a table summarizing the catalytic performance of a related palladium phosphinic amide complex in the Suzuki-Miyaura cross-coupling reaction.

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 95 |

| 2 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 |

| 3 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 85 |

| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 98 |

Data adapted from a study on a structurally similar palladium(II) phosphinic amide complex. researchgate.net

Reaction Mechanism Investigations of N,p,p Triphenylphosphinic Amide Transformations

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for investigating the mechanisms of reactions involving phosphinic amides. These methods provide detailed insights into reaction pathways, transition states, and the energetic landscapes of chemical transformations.

Density Functional Theory (DFT) for Elucidating Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to explore the potential energy surfaces of reactions involving phosphinic amides. By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the most likely reaction pathways.

For instance, DFT calculations have been instrumental in understanding the formation of related phosphinic amides. A study on the formation of N-methyl-2-(diphenylphosphoryl)acetamide revealed a two-stage mechanism. researchgate.net The first stage involves the reaction of diphenylphosphine (B32561) oxide with N-methyl-2-chloroacetamide, which proceeds through several elementary steps. The second stage, the reaction of 2-(diphenylphosphoryl)acetyl chloride with a phosphoryl-substituted amine, was found to occur in a single elementary step. researchgate.net These calculations highlight the ability of DFT to dissect complex reaction sequences into individual, understandable steps.

In a study of the synthesis of P,P-diphenylphosphinic amide-TEMPO radicals, DFT calculations were performed to understand the reaction mechanism, supporting the proposed structures and magnetic interactions. researchgate.net Similarly, DFT has been used to investigate the decomposition mechanisms of N-substituted diacetamides, providing insights into the effects of different substituents on the reaction kinetics. mdpi.com These examples, while not directly on N,P,P-triphenylphosphinic amide, demonstrate the utility of DFT in elucidating the reaction mechanisms of structurally similar compounds.

Energetic Profiles and Transition State Analysis

A key aspect of computational mechanistic studies is the determination of energetic profiles and the characterization of transition states. The energetic profile provides a quantitative measure of the feasibility of a proposed reaction pathway, with lower activation energies indicating more favorable reactions.

In the DFT study of N-methyl-2-(diphenylphosphoryl)acetamide formation, the activation energy for the first stage of the reaction was calculated to be 253.7 kJ/mol. researchgate.net The inclusion of a solvent model in the calculations was found to reduce the activation energy, underscoring the importance of considering the reaction environment. researchgate.net The transition state geometries were located and characterized, providing a snapshot of the molecular structure at the peak of the energy barrier.

The table below summarizes the calculated relative energies for the first stage of the formation of N-methyl-2-(diphenylphosphoryl)acetamide, illustrating the energetic landscape of the reaction.

| Species | Relative Enthalpy (ΔH, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) |

| Pre-reaction complex | 10.3 | 45.5 |

| Transition State | 253.7 | 299.2 |

| Post-reaction complex | -44.0 | 18.4 |

| Product | -75.6 | -59.9 |

| Data from the DFT study on the formation of N-methyl-2-(diphenylphosphoryl)acetamide. researchgate.net |

This detailed energetic information is crucial for understanding reaction kinetics and for the rational design of catalysts and reaction conditions that can lower the activation barriers and improve reaction efficiency.

Role of Electron Donor–Acceptor (EDA) Complexes in Photo-Mediated Reactions

Electron donor-acceptor (EDA) complexes play a significant role in photo-mediated reactions. nih.govhepatochem.com These complexes form between an electron-donating molecule and an electron-accepting molecule, and upon absorption of light, can initiate single-electron transfer to generate radical intermediates. hepatochem.com While specific studies on this compound as a component of an EDA complex are not prevalent, the general principles can be applied.

The formation of an EDA complex can be facilitated by a catalyst that activates a substrate, making it more prone to complex formation. hepatochem.com The resulting photoactive EDA complex can then undergo reactions that would not be possible with the individual components. For instance, the photoexcitation of arene-pyridinium EDA complexes has been shown to lead to C(sp2)-H pyridination. nih.gov This proceeds through the formation of an aryl radical cation intermediate after single electron transfer. nih.gov

The potential for phosphinic amides to participate in EDA complexes opens up possibilities for novel photochemical transformations. The phosphorus center and the amide nitrogen can potentially act as either electron-donating or -withdrawing groups, depending on the substituents and the reaction partner.

Experimental Mechanistic Studies

Experimental studies are essential for validating the insights gained from computational models and for providing definitive evidence for proposed reaction mechanisms.

Radical Trapping Experiments to Confirm Pathways

Radical trapping experiments are a common technique used to detect the presence of radical intermediates in a reaction. researchgate.net A "spin trap" molecule is added to the reaction mixture, which reacts with any short-lived radicals to form a more stable, detectable species, often analyzed by electron spin resonance (ESR) spectroscopy. nih.gov

In the context of phosphinic amide chemistry, a catalyst-free synthesis of phosphinic amides from hydroxylamines and chlorophosphines has been proposed to proceed through a radical mechanism. organic-chemistry.org The proposed pathway involves the homolysis of an N-O bond followed by radical recombination. organic-chemistry.org Radical trapping experiments could provide strong evidence for the transient radical species in such a reaction.

For example, in a study of the photolysis of aqueous solutions of acid amides, tert-nitrosobutane was used as a spin trap to identify the amide radicals formed. nih.gov This technique could be similarly applied to investigate potential radical pathways in the transformations of this compound.

Studies of P(III)/P(V) Redox Catalysis

The reversible cycling between phosphorus(III) and phosphorus(V) oxidation states is a key feature of many catalytic reactions involving organophosphorus compounds. nih.govnih.govmit.edu This P(III)/P(V) redox catalysis enables a wide range of transformations, including reductions, oxidations, and cross-coupling reactions. nih.gov

A significant challenge in P(III)/P(V) redox catalysis is the often difficult reduction of the stable P(V) oxide back to the P(III) state. mit.edu To overcome this, stoichiometric reductants are often required. nih.gov However, recent advances have focused on the design of phosphorus catalysts that can undergo reversible redox cycling. For instance, a planar, trivalent phosphorus compound has been shown to catalyze a transfer hydrogenation reaction through a P(III)/P(V) cycle. nih.govresearchgate.net This system involves the formation of a 10-P-5 dihydridophosphorane intermediate. nih.govresearchgate.net

While not specifically detailing this compound, these studies on P(III)/P(V) redox catalysis provide a framework for understanding the potential catalytic activity of related phosphinic amides and their derivatives in various chemical transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,P,P-triphenylphosphinic amide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For instance, P,P-diphenylphosphinic amide can react with benzaldehyde derivatives under copper catalysis to form this compound . Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of reagents) and using catalysts like Cu(OTf)₂ to improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove byproducts such as unreacted phosphine oxides. Analytical techniques like ¹H NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and elemental analysis (C, H, N within ±0.3% of theoretical values) confirm purity .

Q. How can spectroscopic methods distinguish this compound from structurally similar phosphinic amides?

- Methodological Answer : IR spectroscopy identifies P=O stretches (~1182–1198 cm⁻¹) and N–H vibrations (~3135 cm⁻¹) . ³¹P NMR is particularly diagnostic: this compound exhibits a singlet at δ ~25–30 ppm due to the phosphorus environment, whereas derivatives with asymmetric substituents show split signals . X-ray crystallography further resolves structural ambiguities by confirming bond angles (e.g., P–N–C ~120°) and torsion angles in the solid state .

Q. What role does this compound play in coordination chemistry?

- Methodological Answer : The compound acts as a bidentate ligand, coordinating via the phosphorus and nitrogen atoms. For example, it forms stable complexes with transition metals (e.g., Cu²⁺, Rh³⁺), enhancing catalytic activity in C–C bond-forming reactions. Crystallographic data reveal distorted tetrahedral geometry around phosphorus in metal adducts, with bond lengths (P–O ≈ 1.48 Å, P–N ≈ 1.65 Å) critical for reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the radical aminophosphinoylation of maleimides using this compound?

- Methodological Answer : Radical scavenger experiments (e.g., BHT inhibition) confirm a free-radical pathway. The reaction initiates via hydrogen abstraction from the phosphinic amide, generating a phosphorus-centered radical that adds to maleimides. EPR spectroscopy and GC-MS trapping of intermediates (e.g., 6b in ) validate this mechanism. Computational studies (DFT) further support the radical stabilization by aryl substituents .

Q. How do crystallographic studies resolve discrepancies in reported bond parameters for phosphinic amides?

- Methodological Answer : Discrepancies in P–N bond lengths (1.62–1.68 Å across studies) arise from varying intermolecular interactions (e.g., hydrogen bonding in N–H···O networks). Using high-resolution X-ray data (R factor < 0.05) and SHELXL refinement, researchers can model thermal motion and disorder, resolving such variations. For example, this compound shows shorter P–N bonds in nonpolar solvents due to reduced lattice strain .

Q. What evidence supports the antiviral potential of phosphinic amides, and how can their bioactivity be optimized?

- Methodological Answer : In vitro assays demonstrate that this compound inhibits viral proteases (e.g., HIV-1 PR) via P=O···H–N interactions. Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –CF₃) on aryl rings enhance activity by 30–50%. Molecular docking (AutoDock Vina) predicts binding affinities (ΔG ≈ −9.2 kcal/mol), guiding rational design .

Q. How does this compound facilitate asymmetric catalysis in stereoselective syntheses?

- Methodological Answer : Chiral derivatives (e.g., N-(1S)-1-phenylpropyl variants) act as ligands in asymmetric hydrogenation. The bulky triphenyl groups create a stereochemical environment that biases substrate approach, achieving enantiomeric excess (ee) >90% in ketone reductions. Kinetic studies (Eyring plots) reveal ΔG‡ ≈ 18 kcal/mol, indicating rate-limiting hydride transfer .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

- Methodological Answer : Yield variations often stem from differences in solvent polarity (e.g., THF vs. DCM) or catalyst loading. Systematic optimization via Design of Experiments (DoE) identifies critical factors: increasing Cu(OTf)₂ to 10 mol% improves yields from 60% to 82% by enhancing radical initiation . Reproducibility requires strict control of moisture (Schlenk techniques) and reaction temperature (60±2°C) .

Q. What strategies mitigate stereochemical scrambling during this compound synthesis?

- Methodological Answer : Chiral pool synthesis using enantiopure amines (e.g., (1S)-1-phenylpropan-1-amine) avoids racemization. Low-temperature conditions (−20°C) and non-polar solvents (toluene) minimize epimerization. Chiral HPLC (Chiralpak IA column) monitors enantiopurity, while ³¹P NMR coupling constants (²Jₚ₋ₙ ≈ 12 Hz) confirm configuration retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.